molecular formula C10H8ClN B080495 6-Chloro-3-methylisoquinoline CAS No. 14123-76-3

6-Chloro-3-methylisoquinoline

Cat. No. B080495
CAS RN: 14123-76-3
M. Wt: 177.63 g/mol
InChI Key: VLPNHJHAQSABQP-UHFFFAOYSA-N
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Description

6-Chloro-3-methylisoquinoline is a compound belonging to the isoquinoline family, which includes various structures explored for their potential in diverse applications, ranging from pharmacology to material science. Despite the specific request, direct references to "6-Chloro-3-methylisoquinoline" are scarce; however, investigations into similar isoquinoline derivatives provide valuable insights into the synthesis, structural characteristics, and properties of such compounds.

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves multistep reactions, including cyclization, nitrification, and chlorination processes. For instance, Zhao et al. (2017) described the synthesis of a closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, through a three-step process starting from 4-methoxyaniline, demonstrating the complexity and versatility of synthetic strategies for chloro-methylisoquinoline compounds (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is key to their chemical behavior and potential applications. Crystallographic studies, such as those by Gotoh and Ishida (2020), provide insights into the hydrogen-bonded structures of isomeric co-crystals of related compounds, highlighting the significance of molecular interactions and the influence of substituents on the overall structure (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, including interactions with DNA, as explored by Murugavel et al. (2017), who investigated novel chloroquinoline derivatives for their antioxidant and anti-diabetic properties. These studies reveal the reactivity and potential bioactivity of chloro-methylisoquinoline compounds (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Research on similar compounds often includes detailed physicochemical characterization to understand these aspects better.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for the functionalization and further modification of isoquinoline derivatives. Studies on related compounds, such as the synthesis and reactivity investigations by Bawa et al. (2009), provide a foundation for understanding the chemical behavior of 6-Chloro-3-methylisoquinoline analogs (Bawa, Kumar, Drabu, & Kumar, 2009).

Scientific Research Applications

  • Organic and Pharmaceutical Chemistry

    • Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
    • The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
    • Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products .
    • They are used as components of anti-cancer, anti-malarial and some other drugs .
  • Nanotechnology

    • Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
    • These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
    • Some of the applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
  • Materials Science and Biomedical Engineering

    • Research in these fields often focuses on the geometry and topology of soft materials .
    • This includes studying the effects of nonlinear elasticity on emergent structural and mechanical properties in complex systems .
  • Antimicrobial Applications

    • Quinoline derivatives have been found to be active antimicrobial agents .
    • For example, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin, and griseofulvin as standard drugs .
  • Synthesis Methods

    • Microwave irradiation synthesis methods for quinoline and its derivatives are pollution-free, energy-efficient, less time-consuming, solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations) and ionic liquids .
  • Molecular Simulation Visualizations

    • Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
    • These visualizations can be used to understand the behavior of molecules like “6-Chloro-3-methylisoquinoline” in different environments .
  • Coordination Compounds

    • Quinoline derivatives can be used in the formation of coordination compounds .
    • These compounds have a wide range of applications, including chelating agents for poising (EDTA), biomolecules (Porphorins and Hemoglogin), and drugs and health (cis-Platin) .
  • Green Synthesis Methods

    • Researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
    • The green pathway for the synthesis of quinoline derivatives was described in this review article, and it was proven to be significantly more effective than traditional methods .
    • These techniques can be implemented to industries to increase atom economy .
  • Pharmaceutical Industry

    • Quinoline and its derivatives are frequently used in the pharmaceutical industry .
    • They have wide medical benefits, such as anti-bacterial, anti-inflammatory, anti-microbial, anti-malarial, anti-HIV, anti-tubercular, and anti-cancer activities .

Safety And Hazards

The safety information for 6-Chloro-3-methylisoquinoline includes a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-chloro-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPNHJHAQSABQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609106
Record name 6-Chloro-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methylisoquinoline

CAS RN

14123-76-3
Record name 6-Chloro-3-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14123-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

During 10 min. (4-chloro-benzyl)-[2,2-dimethoxy-1-methyl-eth-(Z)-ylidene]-amine (120 g, 0.496 mol) was added dropwise to polyphosphoric acid (1000 g) at 130° C. The resulting reaction mixture was heated for 3 h at 140° C. After cooling below 100° C. the reaction mixture was poured onto ice (1 kg) and neutralized (pH=7) with a 33% aqueous NaOH solution. Care was taken that the temperature did not rise above 35° C. by adding additional ice. The reaction mixture was extracted with dichloromethane (3×1 L) and the combined organic layers were dried over Na2SO4, filtered and concentrated at reduced pressure to afford a black oil. The crude product was purified bulb-to-bulb distillation (105-110° C., 2 mbar) to afford the title compound as colorless oil which crystallized upon standing (66.7 g, 0.375 mol, 76%). MS (ES+): 178 (M(C10H835ClN)+H)+.
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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